2-Methyl-1,5-diphenylpyridin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88091-03-6 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-methyl-1,5-diphenylpyridin-4-one |
InChI |
InChI=1S/C18H15NO/c1-14-12-18(20)17(15-8-4-2-5-9-15)13-19(14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
POTYNOMQWVDRST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural and Tautomeric Analysis of 2 Methyl 1,5 Diphenylpyridin 4 1h One
Tautomerism in Pyridin-4(1H)-one Systems: Experimental and Theoretical Insights
Pyridin-4(1H)-one and its derivatives can exist in different tautomeric forms, primarily the keto (pyridin-4(1H)-one) and enol (pyridin-4-ol) forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridine (B92270) ring.
Theoretical calculations, such as those performed using Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different tautomers. For instance, studies on similar heterocyclic systems have shown that the keto form is often more stable than the enol form. nih.gov Computational analyses, including ab initio and DFT methods, have been employed to determine the most stable tautomeric forms of related pyrazolone (B3327878) compounds, considering both gas phase and solution environments. researchgate.netrsc.org These studies highlight that the relative stability of tautomers can be significantly influenced by the surrounding medium.
Experimental techniques like NMR spectroscopy provide valuable insights into tautomeric equilibria in solution. For example, 13C NMR has been used to study keto-enol tautomerism, where the chemical shifts of the carbonyl carbon and other key carbons can indicate the predominant form. nih.govjst-ud.vn In some cases, both tautomers can coexist in solution, and their relative populations can be determined by integrating the corresponding NMR signals. nih.gov
Conformational Analysis and Flexibility of the Pyridin-4(1H)-one Core
The pyridin-4(1H)-one core, while largely planar, possesses a degree of conformational flexibility, particularly concerning the orientation of its substituents. The rotation around the single bonds connecting the phenyl groups and the methyl group to the central pyridine ring gives rise to various conformers with different energies.
Computational methods are instrumental in mapping the potential energy surface of the molecule and identifying the most stable conformations. mdpi.com Techniques like Nuclear Overhauser Effect (NOESY) spectroscopy can be used to experimentally determine the proximity of different protons in the molecule, providing evidence for the predominant conformation in solution. mdpi.com For related heterocyclic systems, computational studies have been used to analyze the conformational landscape and predict the most stable conformers in different environments. mdpi.com
The flexibility of the pyridin-4(1H)-one core and the orientation of its substituents can have a significant impact on the molecule's ability to interact with other molecules, including biological targets.
Influence of Phenyl Substituents on Molecular Geometry and Electronic Structure
In the solid state, crystal packing forces can influence these dihedral angles. For instance, in the crystal structure of 4-Methyl-1-phenylquinolin-2(1H)-one, the dihedral angle between the phenyl and quinolinone mean planes is 87.15 (7)°. researchgate.net The orientation of these phenyl rings affects the extent of π-conjugation between the aromatic systems, which in turn influences the molecule's electronic absorption and emission properties.
The electronic nature of the phenyl substituents can also modulate the electron density distribution within the pyridin-4(1H)-one core. Electron-donating or electron-withdrawing groups on the phenyl rings can alter the reactivity of the central ring system. Computational studies on related furan/phenylene co-oligomers have shown that the introduction of methyl substituents on the terminal phenyl rings can affect crystal packing and intermolecular interactions. researchgate.net
Crystal Structure Determination via X-ray Diffraction
The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then used to reconstruct the electron density map of the molecule, from which the atomic positions can be determined. The crystal structure of numerous related heterocyclic compounds has been successfully elucidated using this technique. nih.govresearchgate.netnih.govmdpi.commdpi.comresearchgate.net
The crystallographic data obtained includes the unit cell parameters, space group, and the coordinates of each atom in the asymmetric unit. This information is crucial for understanding the intermolecular interactions that govern the crystal packing.
Table 1: Representative Crystallographic Data Collection and Refinement Parameters (Note: This is a representative table; actual values would be specific to the crystal structure determination of 2-Methyl-1,5-diphenylpyridin-4(1H)-one)
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.789(5) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1880.1(13) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.256 |
| Absorption coefficient (mm⁻¹) | 0.081 |
| F(000) | 608 |
| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 15432 |
| Independent reflections | 4321 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.145 |
| R indices (all data) | R1 = 0.078, wR2 = 0.162 |
The way in which individual molecules of this compound pack together in the crystal lattice is determined by a variety of non-covalent intermolecular interactions. rsc.org These interactions, although individually weak, collectively dictate the stability and physical properties of the crystal.
π–π Stacking: The presence of multiple phenyl rings and the pyridin-4(1H)-one core provides opportunities for π–π stacking interactions. These occur when the electron-rich π systems of adjacent aromatic rings overlap. The geometry of these interactions can vary, from perfectly parallel to offset or T-shaped arrangements. nih.gov These stacking interactions are a significant driving force in the crystal packing of many aromatic compounds. mdpi.com
Table 2: Examples of Intermolecular Interactions in Related Crystal Structures
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | N1-H1···O1 | 0.86 | 2.05 | 2.90(2) | 175 |
| C-H···O | C7-H7···O1 | 0.93 | 2.45 | 3.35(3) | 163 |
| C-H···π | C12-H12···Cg1 | 0.93 | 2.78 | 3.65(3) | 156 |
| π–π stacking | Cg1···Cg2 | - | - | 3.78(1) | - |
(Note: Cg1 and Cg2 represent the centroids of aromatic rings. This is a representative table.)
The combination of these intermolecular forces results in a highly ordered, three-dimensional supramolecular architecture in the solid state. A detailed analysis of these interactions is essential for understanding the material's properties and for the rational design of new crystalline materials with desired characteristics.
Reactivity and Reaction Mechanisms of Pyridin 4 1h One Systems
Electrophilic and Nucleophilic Reactions of the Pyridin-4(1H)-one Ring
The pyridin-4(1H)-one system, while being aromatic, exhibits distinct reactivity towards electrophiles and nucleophiles. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to its aromatic character. However, the degree of aromaticity is influenced by the contribution of the pyridinium (B92312) resonance structure. nih.gov
Electrophilic Reactions: 4(1H)-pyridones behave like classical aromatic compounds in electrophilic aromatic substitution reactions. These reactions, such as halogenation and nitration, selectively occur at the C3 position. nih.gov This regioselectivity is attributed to the electronic distribution within the ring.
Nucleophilic Reactions: The C4 carbonyl group is susceptible to nucleophilic attack. For instance, it can undergo nucleophilic substitution by halogens when treated with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com Conversely, an electrophile accepts a pair of electrons to form a new covalent bond. The vast majority of reactions involve a nucleophile attacking an electrophile. masterorganicchemistry.comyoutube.com
Intramolecular Cyclization and Rearrangement Mechanisms
Pyridin-4(1H)-one derivatives can undergo various intramolecular cyclization and rearrangement reactions, often leading to the formation of complex heterocyclic systems. The fragmentation of 4H-pyran-4-one and pyridin-4-one derivatives under electron impact involves the formation of rearrangement ions. researchgate.net
For instance, the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) can be optimized to produce cyclopentenone derivatives. mdpi.com This type of electrocyclization is a powerful tool for constructing five-membered rings.
Rearrangements can also be induced under different conditions. For example, the reaction of halopyridines with potassium amide in liquid ammonia (B1221849) can lead to a mixture of aminopyridines, suggesting the involvement of a pyridyne intermediate. researchgate.net
Photochemical Reactions and Mechanisms of Pyridin-4(1H)-one Derivatives
The photochemistry of pyridin-4(1H)-one derivatives is an area of active research, with potential applications in synthesis and materials science. N-(2-Methyl-4,6-diphenyl-1-pyridinio)anilides, for example, undergo photochemical dissociation to yield 2-methyl-4,6-diphenylpyridine (B3049045) and corresponding nitrenes. rsc.org
Photochemically driven single electron transfer (SET) is a key mechanism in many reactions of pyridin-4(1H)-one derivatives. In the case of 4-(2-nitrophenyl)-1,4-dihydropyridines, photoexcitation leads to an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety. nih.govresearchgate.net This is followed by a proton transfer, ultimately leading to the formation of nitrosophenylpyridines. nih.govresearchgate.net The generation of reactive radical ions through SET opens up pathways for various chemical transformations. nih.gov
Table 2: Photochemical Reactions of Pyridin-4(1H)-one Derivatives
| Derivative | Reaction Type | Key Intermediate/Mechanism | Product(s) | Reference |
|---|---|---|---|---|
| N-(2-Methyl-4,6-diphenyl-1-pyridinio)anilides | Photochemical Dissociation | Nitrene formation | 2-Methyl-4,6-diphenylpyridine, nitrene-derived products | rsc.org |
| 4-(2-Nitrophenyl)-1,4-dihydropyridines | Intramolecular Redox | Single Electron Transfer (SET), Proton Transfer | Nitrosophenylpyridines | nih.govresearchgate.net |
Oxidative and Reductive Transformations of Pyridin-4(1H)-one Derivatives
The pyridin-4(1H)-one scaffold can undergo both oxidative and reductive transformations, providing access to a variety of other heterocyclic compounds.
Oxidative Transformations: The oxidation of dihydropyridine derivatives to their corresponding pyridine (B92270) counterparts is a common transformation. researchgate.net Various oxidizing agents can be employed for this purpose. For instance, the vapor phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been investigated, leading to a mixture of products. ect-journal.kz A streamlined synthesis of pyridones from cyclopentenones has been developed through an oxidative amination process. chemrxiv.org
Reductive Transformations: The reduction of the pyridin-4(1H)-one ring can lead to the formation of piperidines or other reduced derivatives. The conversion of pyridines into pyridinium salts can facilitate their reduction by lowering the activation energy. liverpool.ac.uk Hydrogenation and transfer hydrogenation are well-established methods for reducing the pyridine scaffold. liverpool.ac.uk
Advanced Spectroscopic Characterization Techniques for Pyridin 4 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. High-resolution 1D and 2D techniques are employed to map the connectivity and spatial relationships of atoms within the 2-Methyl-1,5-diphenylpyridin-4(1H)-one molecule.
¹H and ¹³C NMR: The 1D NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the pyridinone ring, and the protons of the two phenyl rings. The protons of the phenyl group at the C5 position and the N-phenyl group will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl protons at C2 would appear as a sharp singlet in the upfield region, around 2.2-2.5 ppm. The protons on the pyridinone ring itself (at C3 and C6) would exhibit characteristic shifts and coupling patterns.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon (C4) is expected to have a characteristic downfield shift (around 175-185 ppm). The carbons of the phenyl rings and the pyridinone core would appear in the 110-160 ppm range, while the methyl carbon would resonate at approximately 18-25 ppm.
2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the phenyl rings and between the H3 and H6 protons on the pyridinone ring, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. westmont.edu It would be used to definitively assign the carbon signal for each protonated carbon by linking the assigned proton shifts to their corresponding carbon atoms. For instance, the methyl proton singlet would correlate to the methyl carbon signal, and each aromatic proton signal would correlate to its specific aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. westmont.edu It provides key information about the connectivity of quaternary carbons and links different fragments of the molecule. For example, HMBC would show a correlation from the methyl protons (H-C2) to the C2 and C3 carbons of the pyridinone ring. It would also reveal correlations from the pyridinone ring protons to the carbons of the attached phenyl groups, confirming their points of attachment.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| C2-CH₃ | ~2.3 (s, 3H) | ~20 | C2, C3 |
| C3-H | ~6.5 (s, 1H) | ~118 | C2, C4, C5 |
| C4 | - | ~178 | - |
| C5 | - | ~125 | - |
| C6-H | ~7.8 (s, 1H) | ~140 | C2, C4, C5, C(N-Ph) |
| N-Phenyl (C1') | - | ~142 | - |
| N-Phenyl (H2'/H6') | ~7.3-7.5 (m, 2H) | ~128 | C1', C4' |
| N-Phenyl (H3'/H5') | ~7.3-7.5 (m, 2H) | ~129 | C1', C4' |
| N-Phenyl (H4') | ~7.3-7.5 (m, 1H) | ~127 | C2'/C6' |
| C5-Phenyl (C1'') | - | ~135 | - |
| C5-Phenyl (H2''/H6'') | ~7.2-7.4 (m, 2H) | ~129 | C1'', C4'' |
| C5-Phenyl (H3''/H5'') | ~7.2-7.4 (m, 2H) | ~130 | C1'', C4'' |
| C5-Phenyl (H4'') | ~7.2-7.4 (m, 1H) | ~128 | C2''/C6'' |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₈H₁₅NO), the calculated exact mass is 261.1154 g/mol . An HRMS measurement confirming this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula.
The fragmentation pattern in the mass spectrum offers further structural proof. Under electron ionization (EI), the molecular ion [M]⁺• is expected to be prominent. Common fragmentation pathways for such aromatic and heterocyclic systems include:
Loss of a methyl radical (•CH₃): Resulting in a fragment at [M-15]⁺.
Loss of carbon monoxide (CO): A characteristic fragmentation of ketones and lactams, leading to a fragment at [M-28]⁺.
Cleavage of the phenyl groups: Loss of a phenyl radical (•C₆H₅) would produce a fragment at [M-77]⁺. Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the methyl, carbonyl, and phenyl substituents.
Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Formula | Identity/Origin |
| 261.1154 | [C₁₈H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 246.0919 | [C₁₇H₁₂NO]⁺ | [M - CH₃]⁺ |
| 233.1205 | [C₁₇H₁₅N]⁺• | [M - CO]⁺• |
| 184.0473 | [C₁₂H₈NO]⁺ | [M - C₆H₅]⁺ |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. researchgate.net
The most prominent peak would be the strong absorption band for the carbonyl (C=O) stretching vibration of the pyridinone ring, typically found in the range of 1640-1680 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching vibrations within the rings (around 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. researchgate.net The C-N stretching vibrations and various C-H bending vibrations (both in-plane and out-of-plane) provide further fingerprint details for the molecule. cdnsciencepub.com
Interactive Table: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3100 | C-H Stretch | Aromatic (Phenyl & Pyridinone rings) |
| 2920-2980 | C-H Stretch | Aliphatic (Methyl group) |
| 1640-1680 | C=O Stretch | Pyridin-4-one carbonyl |
| 1580-1610 | C=C Stretch | Aromatic & Pyridinone rings |
| 1450-1500 | C=C Stretch | Aromatic & Pyridinone rings |
| 1350-1380 | C-H Bend | Methyl group |
| 1200-1300 | C-N Stretch | Aryl-Nitrogen |
| 690-900 | C-H Bend (out-of-plane) | Aromatic substitution pattern |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. These techniques measure the transitions between electronic energy levels upon absorption and subsequent emission of light.
The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV region, arising from π → π* transitions within the conjugated system of the pyridinone and phenyl rings. Weaker n → π* transitions associated with the carbonyl group may also be observed. The extensive conjugation afforded by the two phenyl groups likely results in absorption maxima extending into the longer wavelength UVA region (320-400 nm).
Upon excitation with an appropriate wavelength of light, the compound may exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and its environment.
The photophysical properties of pyridin-4-one derivatives can be significantly influenced by their environment.
Solvatochromism: This phenomenon refers to the change in the color of a solution (i.e., a shift in the absorption or emission wavelength) with a change in solvent polarity. psu.edu The this compound molecule possesses a polar pyridinone core, and its ground and excited states may have different dipole moments. This difference can lead to varying degrees of stabilization by solvents of different polarities, resulting in observable shifts in the UV-Vis and fluorescence spectra. nih.gov Such behavior is characteristic of molecules with intramolecular charge-transfer character and can be used to probe the local environment.
Aggregation-Induced Phenomena: Many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in aggregated form. However, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE). nih.gov In AIE-active molecules, emission is weak in dilute solution but becomes strong upon aggregation. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.orgosi.lv The structure of this compound, featuring two rotatable phenyl rings attached to the pyridinone core, makes it a strong candidate for exhibiting AIE. In solution, the free rotation of these phenyl rings can dissipate excitation energy non-radiatively, leading to weak fluorescence. In an aggregated or solid state, this rotation is hindered, potentially leading to a significant enhancement of fluorescence emission. researchgate.net
Computational and Theoretical Studies on Pyridin 4 1h One Frameworks
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of a molecule's electronic structure and the optimization of its three-dimensional geometry. cuny.edu For pyridinone frameworks, DFT methods, particularly using functionals like B3LYP, are employed to determine key structural and electronic parameters. researcher.lifeias.ac.inresearchgate.netnih.gov
The geometry optimization process calculates the most stable arrangement of atoms in the molecule, predicting bond lengths, bond angles, and dihedral angles. For 2-Methyl-1,5-diphenylpyridin-4(1H)-one, this would involve determining the precise orientation of the two phenyl rings relative to the central pyridinone core.
Furthermore, DFT calculations yield critical insights into the molecule's electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. nih.gov For substituted pyridinones, DFT studies show how different functional groups influence these energy levels, thereby tuning the molecule's electronic behavior and reactivity. africaresearchconnects.comresearchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Pyridinone Frameworks
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Hardness (η) | ½ (ELUMO - EHOMO) | Resistance to change in electron distribution |
| Softness (S) | 1 / (2η) | Measure of chemical reactivity |
| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Electron-attracting power |
| Chemical Potential (μ) | ½ (EHOMO + ELUMO) | Escaping tendency of electrons |
This table presents descriptors commonly calculated for heterocyclic compounds using DFT, providing a framework for understanding the electronic properties of this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysics
To understand how molecules like this compound interact with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This extension of DFT is a powerful tool for calculating the properties of electronically excited states. researchgate.net It is used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical transitions from the ground state to various excited states.
TD-DFT calculations can elucidate the nature of these electronic transitions, for instance, identifying them as π→π* or n→π* transitions, which are common in aromatic and heterocyclic systems. By analyzing the molecular orbitals involved, researchers can understand how the electron density shifts upon photoexcitation. This information is vital for designing molecules with specific photophysical properties, such as fluorescence or phosphorescence, and for applications in materials science and as biological probes.
Molecular Dynamics Simulations to Elucidate Molecular Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule like this compound would move, vibrate, and interact with its environment, such as a solvent or a biological receptor. researchgate.netucl.ac.uk
For a single molecule, MD can explore its conformational landscape, revealing the flexibility of the phenyl rings and other substituents. When placed in a simulated solvent like water, MD can shed light on solvation processes and the formation of hydrogen bonds. researchgate.net In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to a protein, providing insights into the stability of the complex and the key interactions that govern binding affinity. nih.gov Although computationally intensive, MD offers a dynamic picture that complements the static information obtained from geometry optimization. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Pyridinone Derivatives
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with their physical properties or biological activity, respectively. wisdomlib.orgnih.gov For pyridinone derivatives, QSPR/QSAR models are developed to predict properties like therapeutic efficacy, toxicity, or thermodynamic stability without the need for exhaustive experimental testing. nih.govresearchgate.net
The process involves calculating a set of numerical values, known as molecular descriptors, for each molecule in a dataset. These descriptors quantify various aspects of the molecular structure. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates these descriptors to the property of interest. researchgate.netkashanu.ac.ir
Analysis of Molecular Descriptors and Topological Indices
Molecular descriptors are the foundation of any QSPR/QSAR model. They can be classified based on their dimensionality (1D, 2D, 3D, etc.) and the information they encode.
Topological indices are 2D descriptors derived from the molecular graph (a representation of the molecule where atoms are vertices and bonds are edges). They encode information about molecular size, shape, branching, and connectivity. These indices are computationally inexpensive and have been successfully used in modeling various properties of heterocyclic compounds. kashanu.ac.ir
Table 2: Common Topological Indices Used in QSPR/QSAR Studies
| Index Name | Description |
|---|---|
| Wiener Index (W) | The sum of the shortest distances between all pairs of non-hydrogen atoms in the molecular graph. It relates to molecular volume and boiling point. |
| Randić Index (χ) | Calculated from the degrees of adjacent vertices in the graph, it reflects molecular branching. |
| Zagreb Indices (M₁, M₂) | M₁ is the sum of the squares of the degrees of all vertices; M₂ is the sum of the products of the degrees of adjacent vertices. They are used to measure the branching of the carbon skeleton. |
| Balaban Index (J) | A distance-based topological index that considers the size of the molecule. |
| Szeged Index (Sz) | A vertex-distance-based descriptor, considered an extension of the Wiener index. |
This table outlines several key topological descriptors that would be relevant in a QSPR study of pyridinone derivatives.
Electron-Topological Method (ETM) Applications
The Electron-Topological Method (ETM) is a specialized approach within QSAR that combines quantum-chemical calculations with topological analysis. It is used to identify the specific structural fragments (the "pharmacophore") responsible for a molecule's biological activity. A study on pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives successfully used a 4D-QSAR method based on an electron conformational-genetic algorithm to identify the pharmacophore and predict biological activity with high accuracy. nih.gov This method involves constructing Electron Conformational Matrices of Congruity (ECMC) from quantum chemical data to find the common electronic and geometric features among active molecules. nih.gov Such an approach could be applied to a series of this compound derivatives to elucidate the key features required for a specific biological interaction.
Intermolecular Interaction Analysis: Hirshfeld Surface, NCI-RDG, ELF, and IRI Studies
Understanding the non-covalent interactions that govern how molecules pack in a crystal or bind to a receptor is crucial. Several computational tools are used to visualize and quantify these weak interactions.
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocyclic Compounds
| Interaction Type | Typical Percentage Contribution |
|---|---|
| H···H | 25% - 40% |
| C···H / H···C | 13% - 22% |
| O···H / H···O | 23% - 25% |
Data compiled from studies on similar N- and O-containing heterocyclic compounds to illustrate typical interaction distributions. nih.govnih.gov
NCI-RDG (Non-Covalent Interactions - Reduced Density Gradient) analysis is another technique to visualize weak interactions. researchgate.netnih.govwikipedia.org It generates 3D isosurfaces in regions of low electron density and low density gradient, which are characteristic of non-covalent interactions. unam.mx The surfaces are colored based on the strength and nature of the interaction: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net
ELF (Electron Localization Function) provides a map of electron pair probability, allowing for a chemically intuitive visualization of core electrons, covalent bonds, and lone pairs. wikipedia.orgcam.ac.ukjussieu.fr High ELF values indicate regions where electrons are highly localized (e.g., in bonds or as lone pairs), offering a clear picture of the molecule's electronic structure in real space. arxiv.orgresearchgate.net
IRI (Interaction Region Indicator) is a more recent real-space function, derived from the electron density, that can simultaneously and clearly reveal both strong chemical bonds and weak non-covalent interactions in a single graphical representation. d-nb.inforesearchgate.netchemrxiv.orgresearchgate.net Like NCI-RDG, its isosurfaces can be color-coded to distinguish between attractive and repulsive interactions, providing a comprehensive and convenient picture of all interatomic interactions within a system.
Theoretical Mechanistic Investigations of Pyridin-4(1H)-one Reactions
Theoretical investigations into the reaction mechanisms involving pyridin-4(1H)-one frameworks provide a molecular-level understanding of how these reactions proceed. Such studies are crucial for optimizing reaction conditions, predicting the formation of products, and designing novel synthetic routes. Computational approaches, particularly Density Functional Theory (DFT), are frequently used to model reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates.
One area of focus for theoretical mechanistic studies is the synthesis of the pyridinone core itself. Various synthetic strategies have been developed, and computational chemistry helps to elucidate the underlying mechanisms of these transformations. For instance, the synthesis of pyridinone derivatives can proceed through condensation reactions. frontiersin.orgnih.gov Theoretical models can map out the energy landscape of these reactions, identifying the most favorable pathways and predicting the influence of different substituents on the reaction rate and outcome.
Another significant area of investigation is the involvement of pyridinone scaffolds in cycloaddition reactions. chemrxiv.org These reactions are powerful methods for constructing complex cyclic molecules. Theoretical studies can predict the regio- and stereoselectivity of cycloaddition reactions involving pyridin-4(1H)-one derivatives. By analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants, researchers can anticipate how they will interact and which products are likely to form.
For example, in a [3+2] cycloaddition reaction, the interaction between the three-atom component (TAC) and the pyridinone derivative can be modeled to determine whether the reaction will proceed via a one-step or a two-step mechanism. chemrxiv.org Computational analysis of the electrophilic and nucleophilic Parr functions at the various reaction centers can also offer insights into the observed selectivity. chemrxiv.org
The following table summarizes key aspects of theoretical mechanistic investigations on reactions involving pyridinone frameworks:
| Reaction Type | Computational Method | Key Findings |
| Synthesis (Condensation) | DFT | Elucidation of reaction pathways, prediction of substituent effects. |
| Cycloaddition ([3+2]) | DFT | Determination of one-step vs. two-step mechanisms, prediction of regio- and chemoselectivity. chemrxiv.org |
| Ring-Opening Transformations | Not Specified | Proposal of reaction mechanisms involving intermediates. mdpi.com |
These theoretical studies not only rationalize experimental observations but also provide a predictive framework for exploring new chemical reactions and designing novel molecules based on the versatile pyridin-4(1H)-one scaffold.
Derivatization and Functionalization Strategies of the Pyridin 4 1h One Nucleus
Regiospecific Introduction of Substituents on the Pyridin-4(1H)-one Ring
The pyridin-4(1H)-one ring in the title compound has two unsubstituted positions available for functionalization: C-3 and C-6. The electronic properties of the ring make these positions susceptible to various chemical reactions. The C-3 and C-5 positions of pyridone rings are generally electron-rich and thus reactive toward electrophiles, while the C-2 and C-6 positions are more electron-deficient. nih.gov In this specific molecule, with substituents already at C-2 and C-5, the primary sites for further reaction on the core ring are the C-3 and C-6 positions.
Strategies for introducing substituents at these positions often involve electrophilic substitution or modern C-H functionalization techniques.
Halogenation: Bromination and chlorination can introduce halogen atoms at the C-3 and/or C-6 positions, which then serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Nitration: Treatment with nitric acid can lead to the introduction of a nitro group (-NO₂), typically at the C-3 position. The nitro group can be subsequently reduced to an amino group (-NH₂), providing a key point for further derivatization, such as amidation or sulfonylation.
C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. For pyridone scaffolds, transition-metal-catalyzed reactions (using palladium, rhodium, or iridium) can selectively introduce aryl, alkyl, or other functional groups at specific positions, often guided by the inherent reactivity of the ring or directing groups. rsc.org Radical-mediated processes have also proven effective for C-3 selective alkylation and arylation of pyridone rings. nih.gov
| Reaction Type | Target Position(s) | Typical Reagents | Introduced Group | Potential for Further Modification |
|---|---|---|---|---|
| Halogenation | C-3, C-6 | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl | Cross-coupling reactions (Suzuki, Heck, etc.) |
| Nitration | C-3 | HNO₃/H₂SO₄ | -NO₂ | Reduction to -NH₂ for amidation, etc. |
| C-H Arylation | C-3, C-6 | Arylboronic acids, Palladium catalyst | Aryl group | Introduces significant structural diversity |
| C-H Alkylation | C-3 | Alkyl bromides, Photoredox or metal catalyst | Alkyl group | Modifies steric and electronic properties |
Modification of Phenyl Rings and Methyl Group
Beyond the central pyridinone core, the peripheral substituents offer additional opportunities for derivatization.
Phenyl Rings (N-1 and C-5): The N-phenyl and C-5 phenyl rings can undergo classical electrophilic aromatic substitution. The reactivity and regioselectivity (ortho, meta, para) of these reactions depend on the electronic influence of the pyridinone scaffold. Substituents such as halogens, nitro groups, or acyl groups can be introduced, which can fine-tune the electronic properties and steric profile of the entire molecule or serve as points for further elaboration.
Methyl Group (C-2): The protons on the C-2 methyl group are activated by the adjacent ring nitrogen and double bond, making them sufficiently acidic to be removed by a strong base. The resulting carbanion can react with various electrophiles. For instance, condensation with aldehydes (e.g., benzaldehyde) can form a styryl derivative, extending the conjugation of the system. This position can also be a target for oxidation or halogenation under specific conditions.
| Target Group | Reaction Type | Typical Reagents | Resulting Modification |
|---|---|---|---|
| N-1 and C-5 Phenyl Rings | Electrophilic Aromatic Substitution | Br₂, FeBr₃; HNO₃/H₂SO₄; Acyl chloride, AlCl₃ | Introduction of -Br, -NO₂, -C(O)R groups |
| C-2 Methyl Group | Condensation | Aldehydes (e.g., Benzaldehyde), Base | Formation of a C-2 styryl group |
| C-2 Methyl Group | Halogenation | N-Halosuccinimide, Radical initiator | Formation of a C-2 halomethyl group |
Scaffold Hopping and Bioisosteric Replacements (General Concepts)
In the context of drug discovery, modifying a known active compound is often not enough. Scaffold hopping and bioisosteric replacement are key strategies for generating novel chemical entities with improved properties or to circumvent existing patents. nih.gov
Scaffold Hopping: This involves the replacement of the central molecular core (the pyridinone ring system) with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups responsible for biological activity. researchgate.net For the 2-Methyl-1,5-diphenylpyridin-4(1H)-one scaffold, a hop could involve replacing the pyridinone with other heterocyclic systems like a pyrimidinone, a quinolinone, or even an acyclic mimic that preserves the spatial orientation of the methyl and phenyl substituents.
Bioisosteric Replacement: This strategy involves exchanging a functional group within the molecule for another group with similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.govscispace.com This is a less drastic change than scaffold hopping. For example, the C-5 phenyl ring could be replaced by a different aromatic heterocycle like thiophene, furan, or pyridine (B92270) to explore different electronic and hydrogen-bonding interactions. Similarly, the ketone at C-4 could be replaced by a bioisostere like a thioketone or an oxime. These twin methods are used to enhance synthetic accessibility, potency, and drug-like properties, and to explore new chemical space. nih.gov
Controlled Functionalization for Tailored Properties
The ultimate goal of derivatization is to achieve controlled functionalization to produce molecules with tailored physicochemical and biological properties. Each modification can have a predictable impact:
Solubility: Introducing polar functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), or amino (-NH₂) groups, typically increases aqueous solubility, which is often a critical parameter for drug candidates.
Metabolic Stability: Certain positions on a molecule may be susceptible to metabolic breakdown by enzymes in the body. Functionalizing these "soft spots," for example by replacing a hydrogen atom with a fluorine atom or a methyl group, can block metabolic pathways and increase the compound's half-life.
Target Binding: Introducing groups that can act as hydrogen bond donors or acceptors, or that can participate in specific electrostatic or van der Waals interactions, can significantly enhance the binding affinity and selectivity of the molecule for its biological target.
Through a systematic and iterative process of designing, synthesizing, and testing new derivatives based on these principles, the properties of the parent this compound scaffold can be precisely tuned for a specific application.
Advanced Material Science and Non Biological Applications of Pyridin 4 1h One Derivatives
Pyridin-4(1H)-one Derivatives in Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable organic light-emitting diodes (OLEDs) is a cornerstone of modern display and lighting technology. The performance of an OLED is heavily reliant on the emissive materials used. Pyridinone derivatives are emerging as promising candidates due to their high thermal stability and excellent charge-transporting properties. acs.org The electron-withdrawing nature of the pyridinone core can be strategically combined with electron-donating moieties to create molecules with tailored electronic properties suitable for OLED applications. acs.org
A key challenge in OLED technology is to efficiently harvest all electrically generated excitons (both singlets and triplets) to produce light. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs without the need for expensive heavy metals like iridium or platinum. beilstein-journals.org
For a molecule to exhibit TADF, it must have a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, aided by thermal energy. researchgate.net Donor-acceptor (D-A) type molecules, where an electron-donating unit is linked to an electron-accepting unit, are a common design strategy for achieving a small ΔEST.
The pyridin-4(1H)-one scaffold can function as a potent acceptor unit in TADF emitters. By attaching various electron-donating groups to the pyridinone core, it is possible to induce spatial separation between the highest occupied molecular orbital (HOMO), primarily located on the donor, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor. This separation reduces the ΔEST, a critical requirement for TADF.
While direct research on 2-Methyl-1,5-diphenylpyridin-4(1H)-one as a TADF emitter is not extensively documented, studies on analogous structures demonstrate the principle. For instance, donor-acceptor molecules based on the pyridin-2(1H)-one isomer have been shown to exhibit TADF via a "hot exciton" pathway. acs.org Similarly, complex pyridine-carbonitrile-carbazole systems have been engineered as highly efficient TADF emitters for sky-blue OLEDs, achieving external quantum efficiencies (EQEs) as high as 29.6%. nih.govacs.org These examples underscore the potential of the broader pyridinone and pyridine-based families in designing next-generation TADF materials.
Table 1: Performance of selected Pyridine-based TADF Emitters in OLEDs This table presents data for related pyridine (B92270) derivatives to illustrate the potential of the scaffold, as specific data for this compound is not available.
| Emitter Compound | Donor Moiety | Acceptor Moiety | Max EQE (%) | Emission Color | Reference |
| 246tCzPPC | Di(t-butyl)carbazole-phenyl | 2,6-diphenylpyridine-3,5-dicarbonitrile | 29.6% | Sky-blue | nih.govacs.org |
| 3NPMAF | Spiro-[acridine-9,9′-fluorene] | 2,6-di(3-pyridyl)pyrimidine | 24.9% | Sky-blue | rsc.org |
| CN-P1 | - | CN-Substituted Pyridine | 21.2% | - | beilstein-journals.org |
Applications in Catalysis and Organocatalysis
The pyridine ring is a ubiquitous structural motif in ligands for catalysis. researchgate.net Its nitrogen atom possesses a lone pair of electrons that can readily coordinate to a metal center, making it a fundamental building block in coordination chemistry and homogeneous catalysis. jscimedcentral.com
Pyridin-4(1H)-one derivatives can serve as versatile ligands for transition metal-catalyzed reactions. The carbonyl group at the 4-position and the nitrogen atom at the 1-position provide two potential coordination sites. Furthermore, functional groups attached to the phenyl rings, as in this compound, can be modified to fine-tune the steric and electronic properties of the ligand. This tunability is crucial for controlling the activity and selectivity of a metal catalyst.
While the specific use of this compound as a ligand is not widely reported, the general utility of pyridine-based ligands is well-established in a vast array of catalytic transformations. wikipedia.org They are integral components of catalysts used for hydrogenation, polymerization, and various cross-coupling reactions. jscimedcentral.com The ability of the pyridinone scaffold to be readily synthesized and modified makes it an attractive platform for developing novel ligands for future catalytic systems. nih.gov
Non-Linear Optical (NLO) Materials Based on Pyridinone Scaffolds
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are essential for a range of photonic technologies, including optical data processing, frequency conversion, and optical switching. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry (push-pull systems) often display large NLO responses.
The pyridin-4(1H)-one core possesses an inherent dipole moment due to the electron-withdrawing carbonyl group and the electron-donating nitrogen atom within the ring. This intrinsic charge separation can be enhanced by attaching electron-donating groups and electron-withdrawing groups at appropriate positions on the scaffold. The phenyl rings in this compound provide an extended π-system that can be functionalized to create potent push-pull chromophores.
Research into related heterocyclic systems has demonstrated significant NLO activity. For example, pyrimidine (B1678525) derivatives have been shown to have π-deficient and electron-withdrawing characteristics, making them ideal for creating push-pull molecules for NLO applications. nih.govresearchgate.net Similarly, imidazole-based compounds have been investigated, with some derivatives showing a first-order hyperpolarizability (a measure of NLO activity) eighteen times greater than that of the standard material, urea. malayajournal.org Studies on pyridine-derived fluorenone have also yielded materials with highly efficient second- and third-order NLO effects. rsc.org These findings suggest that the pyridin-4(1H)-one scaffold is a promising platform for the design of new organic NLO materials.
Photophysical Probes and Sensors Based on Pyridinone Derivatives
Fluorescent probes and sensors are powerful tools for detecting and quantifying specific analytes in various media. The design of these probes often relies on a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—which changes its photophysical properties upon interaction with the target analyte.
Pyridin-4(1H)-one derivatives are attractive candidates for developing such probes. The rigid heterocyclic core can serve as a robust fluorophore, and its emission properties can be tuned through chemical modification. nih.gov The interaction of the pyridinone's carbonyl oxygen or ring nitrogen with metal ions, for instance, can lead to significant changes in fluorescence intensity or wavelength, forming the basis of a sensing mechanism. mdpi.comresearchgate.net
Studies on 3-hydroxy-4-pyridinone derivatives have shown their utility in fluorescence-based investigations, including interacting with biological targets and permeating cell membranes. nih.gov Other pyridine derivatives have been successfully developed as fluorescent sensors for detecting toxic heavy metal ions like Cr²⁺, Hg²⁺, and Pb²⁺, as well as for identifying substances like benzene (B151609) in gasoline. mdpi.comresearchgate.netmdpi.com These examples highlight the versatility of the pyridine and pyridinone scaffolds in creating sensitive and selective optical sensors for a wide range of environmental and industrial monitoring applications. mdpi.commdpi.com
Future Research Directions and Challenges in 2 Methyl 1,5 Diphenylpyridin 4 1h One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in advancing the study of 2-Methyl-1,5-diphenylpyridin-4(1H)-one is the development of high-yield, environmentally benign synthetic protocols. Traditional syntheses of pyridin-4-one derivatives often rely on multi-step procedures that may involve harsh reaction conditions, toxic solvents, and expensive catalysts. nih.gov Future research should focus on modernizing these approaches.
Key Future Directions:
One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from simple, readily available precursors like aromatic aldehydes, methyl ketones, and ammonium (B1175870) acetate (B1210297) would significantly improve efficiency. acs.org This approach minimizes waste by reducing the number of intermediate purification steps and aligns with the principles of green chemistry.
Sustainable Catalysis: Exploration of reusable and biodegradable catalysts is crucial. For instance, metal-organic frameworks (MOFs) have shown promise in catalyzing the formation of substituted pyridines with high efficiency and reusability. nih.gov Similarly, developing protocols that utilize bio-based catalysts could offer a greener alternative. researchgate.net
Alternative Energy Sources: Investigating the use of microwave irradiation or solvent-free reaction conditions can lead to shorter reaction times, reduced energy consumption, and the elimination of hazardous solvents. researchgate.net
Flow Chemistry: Continuous flow processing offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. Adapting synthetic routes for this compound to a flow chemistry setup could provide a robust and efficient manufacturing process.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The reactivity of the this compound core is largely uncharted territory. Understanding its chemical behavior is essential for creating new derivatives with tailored properties. The presence of multiple functional groups—the ketone, the N-aryl substituent, and the substituted pyridine (B92270) ring—offers several avenues for chemical modification.
Key Future Directions:
C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine and phenyl rings is a powerful tool for creating complex molecules from simpler ones. Future work should explore transition-metal-catalyzed or photocatalytic C-H activation to introduce new functional groups, avoiding the need for pre-functionalized starting materials.
Selective Arylation: Developing methods for the selective introduction of additional aryl groups at specific positions on the pyridine ring, particularly at the C4 position, could yield novel heterobiaryl compounds. frontiersin.org Recent advances in using N-substituted pyridinium (B92312) salts as electrophiles for nucleophilic arylation offer a promising strategy that operates under mild conditions without the need for catalysts or oxidants. frontiersin.org
Cycloaddition Reactions: The pyridinone ring can potentially participate in cycloaddition reactions, serving as a building block for more complex fused heterocyclic systems. Investigating its behavior in Diels-Alder or other pericyclic reactions could open pathways to novel molecular scaffolds.
Derivatization of the Carbonyl Group: The ketone functionality is a prime target for transformations. Reactions such as olefination, reduction, or condensation with various nucleophiles could yield a diverse library of new compounds derived from the parent this compound structure.
Advanced Computational Modeling for Predictive Design
Computational chemistry provides an invaluable toolkit for accelerating the discovery and design of new molecules by predicting their properties and reactivity before synthesis. Applying these methods to this compound and its derivatives can guide experimental efforts, saving time and resources.
Key Future Directions:
DFT Analysis: Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of the molecule. researchgate.net Calculations can determine molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies, providing insight into the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Predictive SAR Models: For potential applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By synthesizing a small library of derivatives and evaluating their properties, computational models can be trained to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced performance.
Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize conditions for higher yields and selectivity. Simulating transition states and reaction pathways can explain unexpected outcomes and guide the development of novel transformations. researchgate.net
Below is a table summarizing the application of various computational methods for the predictive design of pyridin-4(1H)-one derivatives.
| Computational Method | Application in Predictive Design | Potential Insights for this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. | Predicts reactivity sites for functionalization, electronic properties for materials science applications. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption and emission spectra. | Guides the design of derivatives for applications as dyes, sensors, or in optoelectronics. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes). | Explores potential bioactivity and guides design for medicinal chemistry applications. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models linking chemical structure to a specific property or activity. | Accelerates the optimization of derivatives for a desired material or biological property. |
Design of Pyridin-4(1H)-one Derivatives for Emerging Material Science Applications
The rigid, aromatic structure of this compound makes it an attractive scaffold for the development of new materials. The ability to tune its electronic and photophysical properties through chemical modification opens doors to a wide range of applications.
Key Future Directions:
Organic Electronics: The conjugated system of the diphenylpyridinone core suggests potential for use in organic electronics. Future research could focus on synthesizing derivatives with extended π-systems to act as organic semiconductors, emitters in Organic Light-Emitting Diodes (OLEDs), or components in photovoltaic cells.
Fluorescent Sensors: By attaching specific recognition moieties to the pyridinone scaffold, it may be possible to create fluorescent chemosensors. nih.gov The inherent fluorescence of the core could be modulated upon binding to specific analytes (e.g., metal ions, anions, or biomolecules), allowing for their detection. researchgate.net
Functional Ligands: The pyridinone oxygen and nitrogen atoms can act as coordination sites for metal ions. This suggests that this compound and its derivatives could be designed as ligands for creating novel metal complexes with interesting catalytic, magnetic, or photoluminescent properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
